molecular formula C10H8BrNO3 B12280884 Ethyl 5-bromobenzo[d]oxazole-2-carboxylate

Ethyl 5-bromobenzo[d]oxazole-2-carboxylate

Katalognummer: B12280884
Molekulargewicht: 270.08 g/mol
InChI-Schlüssel: BYEKMCSYKVWMOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-benzoxazolecarboxylic acid, ethyl ester is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromine atom at the fifth position and an ethyl ester group at the carboxylic acid position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-benzoxazolecarboxylic acid, ethyl ester typically involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with 5-bromo-2-chlorobenzoic acid in the presence of a base, followed by esterification with ethanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium azide or amines can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole compounds.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-benzoxazolecarboxylic acid, ethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-benzoxazolecarboxylic acid, ethyl ester involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    5-Bromo-2-chlorobenzoic acid: Shares the bromine substitution but differs in the functional group at the carboxylic acid position.

    2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    Benzoxazole: The parent compound without the bromine and ester substitutions.

Uniqueness: 5-Bromo-2-benzoxazolecarboxylic acid, ethyl ester is unique due to the combination of the bromine atom and the ethyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and applications in various fields .

Eigenschaften

Molekularformel

C10H8BrNO3

Molekulargewicht

270.08 g/mol

IUPAC-Name

ethyl 5-bromo-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3

InChI-Schlüssel

BYEKMCSYKVWMOL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC2=C(O1)C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.